

# Etravirine Regimens Prove Cost-Effective in Treatment-Experienced HIV Patients

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Recent analyses of **Etravirine**-based antiretroviral therapies have demonstrated their economic viability in the management of treatment-experienced individuals with HIV-1 infection. Studies indicate that incorporating **Etravirine** into treatment regimens offers a cost-effective solution when compared to alternative therapeutic strategies, leading to improved patient outcomes without imposing an excessive financial burden on healthcare systems.

**Etravirine**, a non-nucleoside reverse transcriptase inhibitor (NNRTI), has been evaluated in various international settings, with consistent findings supporting its favorable cost-effectiveness profile. These assessments are crucial for researchers, scientists, and drug development professionals in understanding the economic landscape of HIV treatment and informing future therapeutic guidelines and research directions.

### **Comparative Cost-Effectiveness Data**

The economic value of **Etravirine**-based regimens has been quantified in several key studies. The data, summarized below, highlights the incremental cost-effectiveness ratios (ICERs) and quality-adjusted life years (QALYs) gained when **Etravirine** is added to a treatment regimen.



Study (Country)	Comparator Regimen	Incremental Cost per QALY Gained	Key Findings
Mauskopf et al. (Canada)[1][2]	Optimized standard of care including darunavir/ritonavir	C\$49,120	Adding etravirine is a cost-effective option for treatment-experienced adults.[1] The lifetime incremental cost per QALY gained was found to be \$49,120. [1][3]
Freedberg et al. (USA)[4][5]	Conventional antiretroviral therapy	US\$75,556	The use of newer antiretroviral drugs, including etravirine, in treatment-experienced patients with advanced HIV disease can be cost-effective. [4][5]
C-E analysis (Sweden)[6]	Standard highly active antiretroviral treatment (HAART)	SEK 362,583	The addition of etravirine to a standard multi-drug regimen is suggested to be cost-effective in pretreated HIV patients with NNRTI and PI resistance.[6]

## Methodological Approaches to Cost-Effectiveness Analysis

The cited studies employed robust economic modeling to ascertain the long-term value of **Etravirine**-based therapies. A common methodological framework involves the use of a Markov model to simulate the progression of HIV disease over a patient's lifetime.

### Validation & Comparative



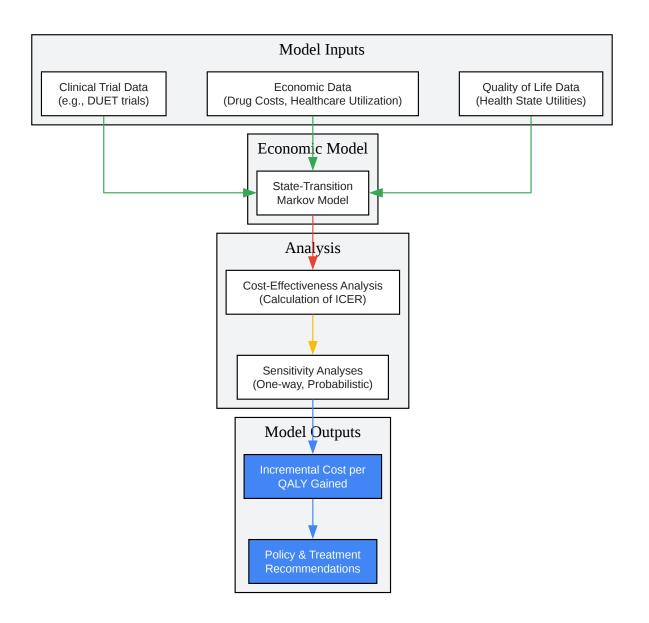


Experimental Protocol: Markov Model for HIV Treatment Cost-Effectiveness

- Model Structure: A state-transition Markov model is developed to simulate the course of HIV1 infection in a hypothetical cohort of treatment-experienced adult patients.[1][6] The model
  typically consists of multiple health states defined by CD4 cell count ranges (e.g., >500, 351500, 201-350, 101-200, 51-100, and 0-50 cells/mm³) and an absorbing 'death' state.[1][6]
- Patient Cohort: The model simulates a cohort of treatment-experienced adults with HIV-1 infection, often with evidence of resistance to certain classes of antiretroviral drugs.[1][6]
- Treatment Strategies: The model compares at least two treatment strategies: an **Etravirine**-based regimen and a relevant comparator regimen (e.g., optimized standard of care or conventional therapy).[1][4][6]
- Transition Probabilities: The likelihood of a patient moving from one health state to another (e.g., improvement or decline in CD4 count) is determined by transition probabilities. These are derived from clinical trial data, such as the DUET trials for **Etravirine**.[1][6]
- Cost and Utility Inputs:
  - Costs: Direct medical costs are incorporated into the model. These include the costs of
    antiretroviral drugs, medical care associated with different health states (hospitalizations,
    physician visits), and management of adverse events.[1][4] Costs are typically sourced
    from national databases and published literature and are expressed in local currency for a
    specific year.[1]
  - Utilities: Health state utility values, which represent the quality of life associated with each
     CD4-defined health state, are obtained from published literature. These values are used to
     calculate Quality-Adjusted Life Years (QALYs).[1][6]
- Time Horizon and Discounting: The analysis is conducted over a lifetime horizon to capture the long-term costs and health outcomes. Both costs and QALYs are typically discounted at a standard annual rate (e.g., 3% or 5%) to reflect their present value.[1][6]
- Cost-Effectiveness Calculation: The primary outcome is the Incremental Cost-Effectiveness
  Ratio (ICER), calculated as the difference in total costs between the two treatment strategies
  divided by the difference in total QALYs gained.



Sensitivity Analyses: To account for uncertainty in the model parameters, one-way and
probabilistic sensitivity analyses are performed. This involves varying key parameters (e.g.,
drug costs, utility values, transition probabilities) to assess the robustness of the base-case
results.[1][6]



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Caption: Workflow of a cost-effectiveness analysis for HIV therapies.



The consistent findings across multiple studies underscore the value of **Etravirine** as a component of treatment regimens for experienced HIV patients. These economic evaluations, grounded in robust methodological frameworks, provide essential data for healthcare decision-making, ensuring that treatment strategies are not only clinically effective but also economically sustainable.

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